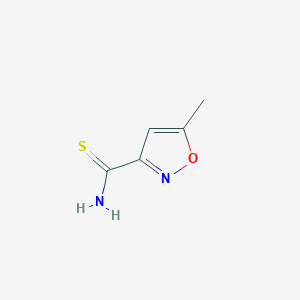

5-甲基异恶唑-3-硫代酰胺

描述

5-Methylisoxazole-3-carbothioamide is a compound that is structurally related to various isoxazole derivatives, which have been studied for their potential pharmacological properties and applications in medicinal chemistry. Although the specific compound 5-Methylisoxazole-3-carbothioamide is not directly mentioned in the provided papers, the research on similar isoxazole and carbothioamide derivatives offers insights into the chemical behavior and potential applications of such compounds.

Synthesis Analysis

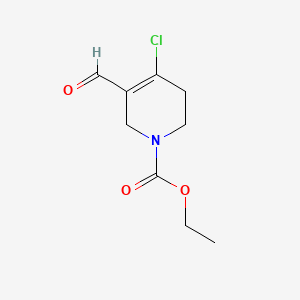

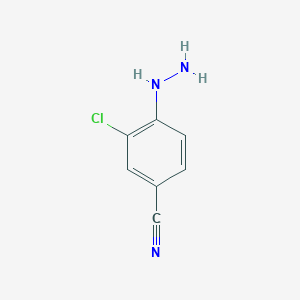

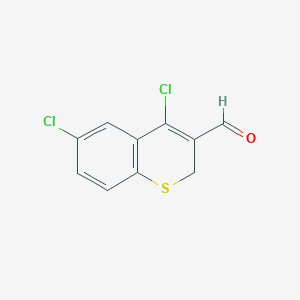

The synthesis of isoxazole derivatives often involves cycloaddition reactions, as seen in the synthesis of 3-carboxyisoxazole, which was created by the cycloaddition of carbethoxyformonitrile oxide to a pyrrolidino-butenamide derivative with subsequent elimination and hydrolysis steps . Similarly, the synthesis of 3-methyl-5-oxo-N,1-diphenyl-4,5-dihydro-1-H-pyrazole-4-carbothioamide, a related compound, involved the use of thionyl chloride and amines or pyrazoles, indicating the versatility of isoxazole synthesis methods . These methods could potentially be adapted for the synthesis of 5-Methylisoxazole-3-carbothioamide.

Molecular Structure Analysis

The molecular structure of isoxazole derivatives can be characterized using various analytical techniques. For instance, the crystal structure of a related compound, 5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide, was determined using single-crystal X-ray diffraction, revealing a three-dimensional network with specific hydrogen bonding interactions . Theoretical calculations, such as density functional theory (DFT), have also been employed to predict the structure and properties of isoxazole derivatives, as seen in the study of 5-amino-3-methylisoxazolo-4-carboxylic acid p-chlorophenylamide .

Chemical Reactions Analysis

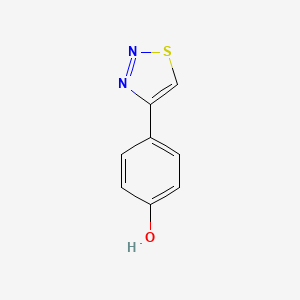

Isoxazole derivatives can participate in various chemical reactions, including tautomerism, as observed in the study of 5-hydroxyisoxazoles-isoxazol-5-ones, which exist in different tautomeric forms depending on the solvent polarity . The reactivity of the thioamide group in carbothioamides is also of interest, as seen in the methylation of thiadiazole-carbothioamides, which can undergo rearrangement reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives are influenced by their molecular structure. For example, the basicity of isoxazole and its derivatives has been recorded, and isoxazol-5-ones have been compared to carboxylic acids in terms of acid strength . The chelating properties of carbothioamide derivatives have been explored, with 3-methyl-5-oxo-N,1-diphenyl-4,5-dihydro-1-H-pyrazole-4-carbothioamide acting as a new chelating agent for metal ions, which was characterized by various spectroscopic and thermal analyses . These properties are crucial for understanding the potential applications of 5-Methylisoxazole-3-carbothioamide in various fields, including medicinal chemistry and materials science.

科学研究应用

合成和生物活性

研究表明,5-甲基异恶唑-3-硫代酰胺的衍生物具有抗菌和抗癌特性。例如,衍生物对大肠杆菌和普通绿脓杆菌表现出显着的杀菌活性,展示了它们作为抗菌剂的潜力 (刘新华等,2007 年)。此外,已对这些化合物进行抗癌活性评估,特别是针对乳腺癌细胞系,某些衍生物表现出有效的活性,表明它们在癌症治疗中的潜力 (RADHIKA TUMMA 等,2019 年)。

抗惊厥和抗菌应用

一些研究集中于这些衍生物的抗惊厥和抗菌应用。抗惊厥活性已得到研究,在实验性癫痫模型中,某些化合物显示出有希望的结果 (S. Malik 等,2013 年)。此外,还强调了这些化合物的抗菌功效,具体衍生物对各种细菌和真菌菌株表现出强活性,表明它们在治疗感染中的潜在用途 (Journals Invention 等,2015 年)。

环境应用

有趣的是,研究还探讨了 5-甲基异恶唑-3-硫代酰胺衍生物的环境应用。一项关于磺胺甲恶唑(一种常见抗生素)生物降解的研究确定了能够降解该化合物及其副产物(包括 3-氨基-5-甲基异恶唑)的细菌。该研究强调了使用这些细菌进行受磺胺甲恶唑污染的环境的生物修复的潜力,展示了该化合物的环境应用 (S. Mulla 等,2018 年)。

安全和危害

属性

IUPAC Name |

5-methyl-1,2-oxazole-3-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2OS/c1-3-2-4(5(6)9)7-8-3/h2H,1H3,(H2,6,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FACDYZJWOVXDHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70384081 | |

| Record name | 5-Methylisoxazole-3-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70384081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methylisoxazole-3-carbothioamide | |

CAS RN |

77358-26-0 | |

| Record name | 77358-26-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18367 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Methylisoxazole-3-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70384081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(1-Ethylbenzimidazol-2-yl)amino]propan-1-ol](/img/structure/B1305026.png)

![1-[[2-(Trifluoromethyl)phenyl]methyl]piperazine](/img/structure/B1305076.png)